N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
Description
The compound N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide features a 1,2,3-triazole core substituted with a 3-chlorophenyl group at the 1-position. This triazole moiety is linked via a carbonyl group to a piperidin-4-yl ring, which is further functionalized with a 4-methylbenzamide group.
Properties
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-5-7-16(8-6-15)21(29)24-18-9-11-27(12-10-18)22(30)20-14-28(26-25-20)19-4-2-3-17(23)13-19/h2-8,13-14,18H,9-12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVBHZSTMAZJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide is a novel compound that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A triazole ring , known for its role in various biological applications.
- A piperidine group , which contributes to the compound's pharmacological properties.
- A chlorophenyl group , enhancing its interaction with biological targets.
Biological Activity Overview
The biological activities associated with triazole-containing compounds are extensive. The specific compound under review has shown potential in the following areas:
Antimicrobial Activity
Triazole derivatives are noted for their antifungal and antibacterial properties. Research indicates that compounds containing the triazole ring can inhibit the growth of various pathogens. For instance, studies have demonstrated that triazole hybrids exhibit significant activity against strains of E. coli and Staphylococcus aureus .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:
- Inhibition of cell proliferation.
- Induction of cell cycle arrest.
- Modulation of apoptotic pathways .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Binding : Interaction with neurotransmitter receptors could explain potential neuroprotective effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Potential modulation of cholinergic activity |
Case Studies
Several studies have highlighted the efficacy of triazole derivatives similar to this compound:
- Anticancer Efficacy : A study evaluating various triazole hybrids reported IC50 values indicating potent anticancer activity against lung cancer cell lines (H460) with some compounds demonstrating significant cytotoxicity .
- Neuroprotective Effects : Research into 1,2,3-triazole hybrids showed promising results in inhibiting acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Antitumor Activity
Recent studies indicate that derivatives of triazole compounds, including N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide, exhibit significant antitumor properties.
- Mechanism of Action : The antitumor effects are believed to be mediated through the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, related triazole derivatives have shown IC50 values ranging from 17.83 μM to 54.3 μM against breast cancer cell lines like MDA-MB-231 and MCF-7 .
Neuropharmacological Effects
The compound also shows promise in neuropharmacology. Research suggests that it can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.
- Cognitive Enhancement : Compounds containing the 1,2,3-triazole structure have demonstrated anti-ChE activity, which may lead to improved cognitive function by increasing acetylcholine levels in synaptic clefts .
Antiproliferative Effects
A comprehensive study on a series of triazole derivatives revealed that specific substitutions on the triazole ring significantly influenced antiproliferative activity against cancer cells. The most potent compounds exhibited IC50 values lower than established chemotherapeutics like Cisplatin .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Triazole Derivative A | 17.83 | MDA-MB-231 |
| Triazole Derivative B | 54.3 | MCF-7 |
In Vivo Studies
Preliminary in vivo evaluations suggest that certain triazole derivatives may reduce tumor growth in animal models while exhibiting minimal toxicity to normal tissues. This highlights their potential for therapeutic applications without significant side effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
Triazole vs. Pyrazole Cores :
- The 1,2,3-triazole in the target compound provides three adjacent nitrogen atoms, enabling hydrogen bonding and metal coordination, which are absent in pyrazole-based analogs (e.g., ) . Triazoles are also more metabolically stable than pyrazoles due to reduced oxidative susceptibility.
Substituent Effects :
- The 3-chlorophenyl group in the target compound enhances lipophilicity compared to the 4-nitrophenyl group in ’s compound, which may improve membrane permeability but reduce solubility .
- The 4-methylbenzamide group in the target compound could enhance binding specificity to amide-sensitive targets (e.g., proteases or kinases) compared to the sulfonamide in ’s compound, which is more acidic and may favor ionic interactions .
Q & A
Basic: What are the standard synthesis protocols for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Subsequent steps include coupling the triazole moiety with a piperidine derivative and introducing the 4-methylbenzamide group through amidation. Key stages:
Triazole formation : React 3-chlorophenyl azide with a terminal alkyne under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) .
Piperidine coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the triazole-carbonyl group to the piperidine ring.
Benzamide introduction : React the intermediate with 4-methylbenzoyl chloride in anhydrous dichloromethane.
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .
Basic: What characterization techniques are essential for verifying purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., triazole proton at δ 8.1–8.3 ppm, piperidine CH₂ groups at δ 1.5–2.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~453.16 g/mol).
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- FT-IR : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole ring vibrations .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance CuAAC reaction rates .
- Catalyst loading : Reduce Cu(I) to 0.5 mol% to minimize side products while maintaining efficiency .
- Temperature control : Conduct amidation steps at 0–5°C to prevent racemization of the piperidine moiety .
- Real-time monitoring : Use TLC or in-situ IR to track reaction progression and terminate at optimal conversion (~85–90%) .
Advanced: How to resolve contradictions in reported biological activity data?
Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Mitigation strategies:
- Standardized assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and positive controls .
- Structural analogs : Compare activity of derivatives (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to identify structure-activity relationships (SAR) .
- Dose-response curves : Calculate IC₅₀ values across multiple replicates to assess reproducibility .
Advanced: What computational approaches predict binding modes to biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or Aurora B). The triazole moiety often forms π-π interactions with hydrophobic pockets .
- MD simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (e.g., RMSD < 2.0 Å indicates stable ligand-target complexes) .
- QSAR modeling : Corrogate substituent effects (e.g., Cl vs. CH₃ groups) on inhibitory potency using Random Forest algorithms .
Basic: How does the compound’s stability vary under different storage conditions?
- Solid state : Stable at –20°C in amber vials under argon (decomposition <5% over 12 months) .
- Solution phase : Degrades in aqueous buffers (t₁/₂ ~48 hrs at pH 7.4; store in DMSO at –80°C for long-term use) .
- Light sensitivity : Protect from UV exposure to prevent triazole ring photodegradation .
Advanced: How to design derivatives for SAR studies?
- Core modifications : Replace the piperidine ring with morpholine (improves solubility) or introduce sp³-hybridized carbons to reduce planarity .
- Substituent variation : Synthesize analogs with electron-withdrawing (NO₂) or donating (OCH₃) groups on the benzamide ring to modulate electron density .
- Bioisosteres : Substitute the triazole with tetrazole or imidazole to assess scaffold flexibility .
Basic: Which functional groups are critical for observed biological activity?
- Triazole ring : Essential for hydrogen bonding with kinase ATP-binding pockets .
- 3-Chlorophenyl group : Enhances lipophilicity and target affinity (Cl acts as a hydrophobic anchor) .
- 4-Methylbenzamide : Stabilizes the compound’s conformation via steric hindrance, reducing off-target interactions .
Advanced: How to address poor aqueous solubility in in vitro assays?
- Co-solvents : Use 0.1% DMSO in cell culture media (ensure <0.5% to avoid cytotoxicity) .
- Nanoparticle formulation : Encapsulate in PEG-PLGA nanoparticles (enhances solubility 10-fold) .
- Salt formation : Prepare hydrochloride salts via reaction with HCl gas in diethyl ether .
Advanced: What hypotheses exist about the compound’s mechanism of action?
- Kinase inhibition : Predicted to inhibit CDK2 (cyclin-dependent kinase 2) via competitive binding to the ATP site, supported by docking studies .
- Epigenetic modulation : Triazole derivatives have shown HDAC (histone deacetylase) inhibitory activity in structural analogs .
- Apoptosis induction : Upregulation of caspase-3 observed in leukemia cell lines (HL-60), suggesting pro-apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
